molecular formula C11H11N3S B5718709 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

Cat. No.: B5718709
M. Wt: 217.29 g/mol
InChI Key: CEUNRAXHAOQSSY-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction is carried out under basic conditions, followed by the addition of a thiocarbonyl source to introduce the carbothioamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound’s anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
  • 4-phenyl-1H-pyrazole-3-thiol

Uniqueness

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide stands out due to its unique carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNRAXHAOQSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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